

Stability and Storage of Ioversol Solutions: A Technical Guide

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Compound of Interest

Compound Name: Ioversol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for **Ioversol** solutions, a nonionic, iodinated contrast medium. The information compiled herein is intended to support research, development, and quality control activities by providing a comprehensive understanding of **Ioversol**'s stability profile, the analytical methods for its assessment, and the role of its formulation components.

Physicochemical Properties and Formulation

Ioversol is chemically designated as N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide. It is a nonionic, water-soluble compound with a molecular weight of 807.11 g/mol .^[1] **Ioversol** solutions, such as those marketed under the brand name Optiray™, are sterile, nonpyrogenic, aqueous solutions intended for intravascular administration.

The formulations are clear, colorless to pale yellow solutions.^[1] A key feature of **Ioversol** is that it is nonionic and does not dissociate in solution.^[1] The formulations are typically buffered to a pH range of 6.0 to 7.4 using tromethamine and may also contain edetate calcium disodium as a stabilizer.^{[1][2]} The containers are often filled with nitrogen to displace air and minimize oxidative degradation.

Table 1: Composition of Typical **Ioversol** Formulations (Optiray™)

Formulation	Ioversol Concentration (mg/mL)	Organically Bound Iodine (mg/mL)	Tromethamine (mg/mL)	Edetate Calcium Disodium (mg/mL)
Optiray™ 240	509	240	3.6	0.2
Optiray™ 300	636	300	3.6	0.2
Optiray™ 320	678	320	3.6	0.2
Optiray™ 350	741	350	3.6	0.2

Stability Profile and Storage Conditions

Ioversol solutions are stable under ordinary conditions of use and storage. However, they are sensitive to light and should be protected from exposure. Freezing should also be avoided.

Table 2: Recommended Storage and Handling Conditions for **Ioversol** Solutions

Parameter	Recommendation	Citation
Storage Temperature	15°C to 30°C (59°F to 86°F)	
Light Exposure	Protect from light.	
Freezing	Avoid freezing.	
Container	Preserve in single-dose containers, preferably of Type I glass.	
Inspection	Visually inspect for particulate matter and discoloration prior to administration. Do not use if particulates are observed or discoloration has occurred.	
Unused Portions	Discard any unused portion remaining in the container.	

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. **loversol** has been subjected to stress conditions, including acid and base hydrolysis, oxidation, and photolytic and thermal degradation, to assess its stability-indicating properties.

While specific quantitative data from these studies are not publicly available in tabular format, the development of a stability-indicating HPLC method confirms that the degradation products can be successfully separated from the parent **loversol** peak, demonstrating the method's specificity.

Degradation Pathways

The degradation pathways for **loversol** have not been extensively detailed in publicly available literature. However, based on the known degradation mechanisms of other iodinated X-ray contrast media, the following pathways are plausible:

- **Deiodination:** The cleavage of carbon-iodine bonds, leading to the formation of less iodinated and non-iodinated aromatic compounds. This can be initiated by light or heat.
- **Hydrolysis:** Cleavage of the amide bonds in the side chains, particularly under strong acidic or basic conditions.
- **Oxidation:** Oxidation of the hydroxyl groups on the side chains.
- **Dehydration and Decarboxylation:** Potential degradation pathways under thermal stress.

It is important to note that under the recommended storage conditions, **loversol** solutions are highly stable, and significant degradation is not expected.

Role of Excipients in Stability

The excipients in **loversol** formulations play a critical role in maintaining the stability and safety of the drug product.

- **Tromethamine:** This is an organic amine buffer used to maintain the pH of the solution within a narrow range (6.0-7.4). A stable pH is crucial for preventing acid- or base-catalyzed

hydrolysis of the amide linkages in the **loversol** molecule.

- **Edetate Calcium Disodium (Calcium Disodium EDTA):** This component acts as a chelating agent. Its primary function is to bind to any trace amounts of polyvalent metal ions that may be present in the solution. These metal ions can act as catalysts for oxidative degradation of **loversol**. By sequestering these ions, edetate calcium disodium enhances the stability of the solution. The use of the calcium disodium salt of EDTA is important to prevent the chelation and subsequent depletion of essential calcium ions from the body.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of **loversol** solutions.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of **loversol** and the separation of its degradation products.

Table 3: HPLC Method Parameters for **loversol** Analysis

Parameter	Specification
Column	Zodiac phenyl C18 (250 mm × 4.6 mm; 5 µm particle size)
Mobile Phase	Water:Methanol (90:10 v/v)
Detection	Diode-Array Detector (DAD) at 254 nm
Flow Rate	1.0 mL/min
Injection Volume	50 µL
Temperature	35 ± 0.5°C
Retention Time	Approximately 4.11 min

Standard and Sample Preparation:

- **Standard Solution:** Prepare a standard solution of USP **loversol** Reference Standard (RS) in water at a known concentration.
- **Sample Solution:** Dilute the **loversol** injection with water to a suitable concentration for analysis.

Assay (Potentiometric Titration) - USP Method

This method is used to determine the content of **loversol** in the injection.

- **Sample Preparation:** Transfer a volume of **loversol** Injection, equivalent to approximately 500 mg of **loversol**, to a glass-stoppered flask. Add 12 mL of 5 N sodium hydroxide, 20 mL of water, and 1 g of powdered zinc.
- **Reflux:** Connect the flask to a reflux condenser and reflux for 30 minutes.
- **Cooling and Rinsing:** Cool the flask to room temperature and rinse the condenser with 20 mL of water.
- **Filtration:** Filter the mixture and rinse the flask and filter, adding the rinsings to the filtrate.
- **Titration:** Add 40 mL of 2 N sulfuric acid to the filtrate and immediately titrate with 0.05 N silver nitrate, determining the endpoint potentiometrically using a silver-silver chloride double junction reference electrode and a silver billet electrode.

Particulate Matter in Injections - USP <788>

This test is performed to enumerate subvisible extraneous particles.

Method 1: Light Obscuration Particle Count Test

- **Preparation:** Combine the contents of 10 or more units of **loversol** Injection in a clean container to obtain a volume of not less than 25 mL. Degas the solution by sonication or by letting it stand.
- **Procedure:** Use a calibrated light obscuration particle counter. Rinse the apparatus with particle-free water. Mix the **loversol** solution by inverting 20 times. Remove four portions of

not less than 5 mL each and count the number of particles at $\geq 10\ \mu\text{m}$ and $\geq 25\ \mu\text{m}$. Discard the first count and calculate the mean number of particles from the remaining counts.

Method 2: Microscopic Particle Count Test

This method is used if the light obscuration test fails or is not applicable.

- Filtration: Wet a membrane filter with particle-free water and place it in the filter holder. Filter the **loversol** solution under vacuum.
- Drying: Place the filter in a petri dish and dry it.
- Microscopic Examination: Place the petri dish on the stage of a microscope and count the number of particles that are $\geq 10\ \mu\text{m}$ and $\geq 25\ \mu\text{m}$.

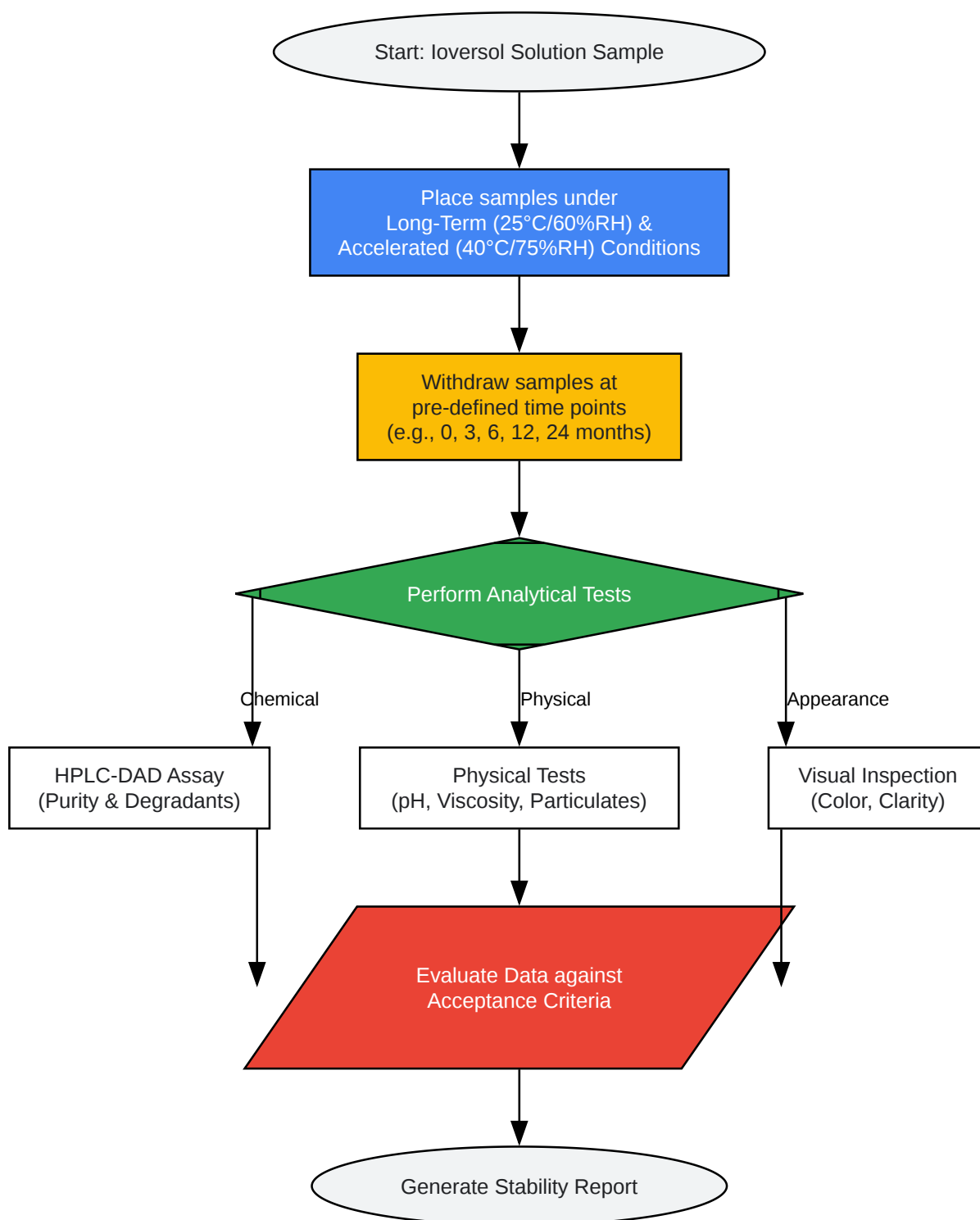
Viscosity Determination - USP <911>

A Ubbelohde-type capillary viscometer can be used for this measurement.

- Apparatus: Use a calibrated Ubbelohde-type viscometer.
- Procedure: Place the **loversol** solution into the viscometer and equilibrate it in a thermostatted bath at a specified temperature (e.g., 25°C or 37°C) for about 20 minutes.
- Measurement: By gentle suction, draw the liquid up through the capillary tube. Allow the liquid to flow down through the capillary and record the time it takes for the meniscus to fall between two marked points.
- Calculation: Calculate the kinematic viscosity using the measured flow time and the viscometer constant.

Visualizations

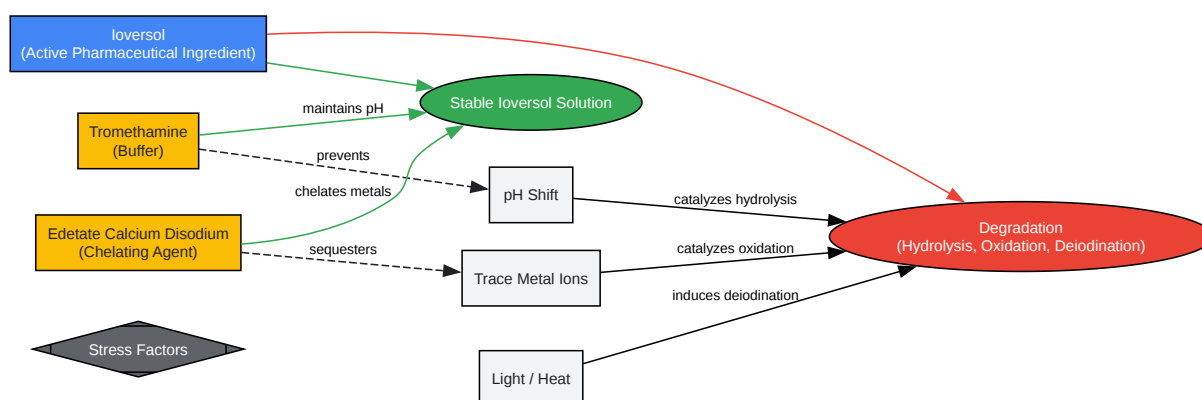
Experimental Workflow for loversol Stability Testing



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Caption: Workflow for long-term and accelerated stability testing of **loversol** solutions.

Logical Relationship of Ioversol Formulation and Stability



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Caption: Role of excipients in mitigating stress-induced degradation of **Ioversol**.

Signaling Pathways

As a diagnostic contrast agent, **Ioversol** is designed to be biologically inert and is rapidly excreted from the body, primarily via the kidneys, without undergoing metabolism. Its mechanism of action is physical, based on the attenuation of X-rays by the organically bound iodine, which allows for the visualization of blood vessels and internal organs. There is no evidence in the current literature to suggest that **Ioversol** interacts with or modulates any specific cellular signaling pathways. Therefore, a discussion of signaling pathways is not applicable to the primary function and stability of **Ioversol** solutions.

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References

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- To cite this document: BenchChem. [Stability and Storage of Ioversol Solutions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029796#stability-and-storage-conditions-for-ioversol-solutions]

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